Bicinchoninic acid disodium salt

Beschreibung

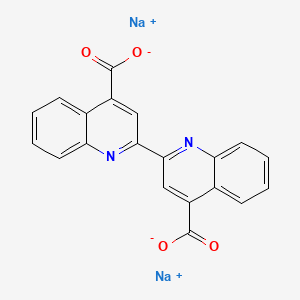

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt (CAS 979-88-4), commonly abbreviated as BCA, is a water-soluble heterocyclic compound derived from the biquinoline backbone with carboxylate groups at the 4,4' positions. Its molecular formula is C₂₀H₁₀N₂Na₂O₄, with a molar mass of 388.28 g/mol (anhydrous) . Synthesized via Pfitzinger reactions or modifications of 2,2'-biquinoline intermediates, BCA is widely utilized in:

- Protein quantification assays (via Cu⁺-BCA complex formation, λ_max = 354 nm) .

- Catalysis (e.g., as a ligand in CuCl₂-based oxidation systems or Ru/Ir complexes for photodynamic therapy ).

- Metal-organic frameworks (MOFs) due to its Janus-head linker geometry .

The disodium salt’s water solubility distinguishes it from its insoluble diacid form (precipitated by acetic acid treatment of dipotassium salts) .

Eigenschaften

CAS-Nummer |

979-88-4 |

|---|---|

Molekularformel |

C20H12N2NaO4 |

Molekulargewicht |

367.3 g/mol |

IUPAC-Name |

disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |

InChI |

InChI=1S/C20H12N2O4.Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |

InChI-Schlüssel |

XOFLBTNKRYTOHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

979-88-4 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BCA Disodium; BCA Disodium salt; Bicinchoninic Acid Sodium |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

BCA Disodium, also known as Disodium 2,2’-biquinoline-4,4’-dicarboxylate, primarily targets proteins . It is used as a reagent for determining protein concentration. Proteins reduce alkaline Cu (II) to Cu (I), which then complexes with BCA to form a purple complex. The absorbance at 562nm is directly proportional to protein concentration.

Mode of Action

BCA Disodium interacts with its protein targets through a colorimetric reaction. In the presence of proteins, BCA Disodium facilitates the reduction of Cu (II) to Cu (I). This Cu (I) then forms a complex with BCA, resulting in a color change from blue to purple. The intensity of this color change is directly proportional to the concentration of protein present.

Biochemical Pathways

The primary biochemical pathway affected by BCA Disodium is the protein quantification pathway. The interaction of BCA Disodium with proteins leads to the formation of a Cu (I)-BCA complex, which can be quantified colorimetrically. This allows for the measurement of protein concentration in a given solution.

Result of Action

The primary result of BCA Disodium’s action is the quantification of protein concentration. By interacting with proteins and inducing a color change, BCA Disodium allows for the measurement of protein concentration in a solution. This is particularly useful in biochemical research and clinical diagnostics.

Action Environment

The action of BCA Disodium can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the colorimetric reaction. Additionally, the presence of other substances, such as detergents or reducing agents, can interfere with the reaction and affect the accuracy of protein quantification. Therefore, it is crucial to control these environmental factors to ensure the accurate functioning of BCA Disodium.

Biochemische Analyse

Biochemical Properties

BCA Disodium plays a crucial role in biochemical reactions, particularly in protein quantification. The BCA assay relies on the reduction of Cu^2+ ions to Cu^1+ ions by protein in an alkaline medium. The Cu^1+ ions then react with bicinchoninic acid (BCA), forming a complex that absorbs light at 562 nm. The amount of complex formed is proportional to the amount of protein present in the sample. This interaction between BCA Disodium and proteins is fundamental to its role in biochemical reactions.

Cellular Effects

The effects of BCA Disodium on various types of cells and cellular processes are primarily related to its role in protein quantification. The BCA assay, which utilizes BCA Disodium, is widely used in biochemical research, biotechnology, and clinical diagnostics for the quantification of total protein in various sample types such as serum, plasma, and cell lysates.

Molecular Mechanism

The molecular mechanism of BCA Disodium involves two key reactions. First, the peptide bonds in protein reduce Cu^2+ ions from the copper (II) sulfate to Cu^1+ (a temperature-dependent reaction). The amount of Cu^2+ reduced is proportional to the amount of protein present in the solution. Next, two molecules of bicinchoninic acid chelate with each Cu^1+ ion, forming a purple-colored complex that strongly absorbs light at a wavelength of 562 nm.

Temporal Effects in Laboratory Settings

The effects of BCA Disodium over time in laboratory settings are primarily related to its role in the BCA assay. The BCA assay is a temperature-dependent reaction, with higher temperatures (37 to 60 °C) recommended to increase assay sensitivity while minimizing variances caused by unequal amino acid composition.

Metabolic Pathways

BCA Disodium is involved in the metabolic pathway of the BCA assay, which is used for protein quantification. This pathway involves the reduction of Cu^2+ ions to Cu^1+ ions by protein, followed by the formation of a complex between Cu^1+ ions and bicinchoninic acid.

Biologische Aktivität

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt (commonly referred to as BCA) is an organic compound derived from quinoline. It has garnered attention for its biological activities, particularly in relation to copper metabolism and protein quantification. This article explores the compound's mechanisms of action, biochemical properties, and applications in research and clinical settings.

Chemical Structure and Properties

- Chemical Formula : C20H10N2Na2O4

- CAS Number : 979-88-4

- Molecular Weight : 394.36 g/mol

BCA features two quinoline units connected at the 2 and 2' positions with carboxylic acid groups at the 4 and 4' positions. The disodium salt form enhances its solubility in aqueous solutions, making it suitable for various biochemical assays.

Target of Action

The primary target of BCA is copper ions (Cu+). The compound forms a stable 2:1 complex with copper, which is crucial for its detection capabilities in biochemical assays.

Mode of Action

BCA interacts with Cu+ to produce a distinct purple-colored complex. This colorimetric change can be quantitatively measured, allowing for the determination of copper concentrations in various samples. The interaction also suggests potential roles in modulating copper-related biochemical pathways.

Cellular Effects

BCA has been shown to interact with cell membrane proteins, potentially inhibiting iron uptake by bacteria. This property may contribute to its antimicrobial effects, although further studies are needed to elucidate the exact mechanisms involved.

Applications in Protein Quantification

BCA is widely used as a reagent in the BCA protein assay, which quantifies protein concentrations based on the formation of a colored complex with Cu+. This assay is favored for its simplicity and sensitivity compared to other methods like the Bradford assay.

Research Findings and Case Studies

Numerous studies have explored the biological activity of BCA:

- Copper Detection : A study demonstrated that BCA could accurately determine copper levels in biological samples, highlighting its utility in monitoring copper metabolism disorders .

- Antimicrobial Activity : Research indicated that BCA's ability to block iron uptake in bacteria could be leveraged for developing new antimicrobial agents .

- Protein Assays : The BCA assay has been validated across various biological contexts, proving reliable for protein quantification in both clinical and research laboratories .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Salts and Derivatives

Positional Isomers and Modified Derivatives

- 7,7'-Dimethyl-2,2'-biquinoline-4,4'-dicarboxylic acid: Synthesized via Pfitzinger reaction and decarboxylation. Used to create ligands with enhanced chelation for Cu(I) .

- 6,6'-, 8,8'-Dicarboxylic acid isomers : Incorporated into rigid polymer membranes for gas separation. Lower flexibility compared to 4,4'-isomer .

Functional Analogs

- 4,4'-Bipyridyl Dicarboxylic Acid : Structural analog used in MOFs and Ir/Ru photosensitizers. Exhibits stronger π-π stacking but lower catalytic efficiency in Cu systems .

- 2,2'-Bipyridine-4,4'-dicarboxylic Acid : Used in dye-sensitized solar cells (DSSCs). Higher photostability than BCA but less effective in protein assays .

Key Research Findings

Catalytic Performance

- CuCl₂/BQC System : Achieves 85–95% yields in solvent-free oxidation of alkylarenes at room temperature . BQC’s dipotassium salt reduces costs by 30% compared to BCA .

- Ru(II)-BCA Complexes : Show 14–28× phototherapeutic indices (PI) in cancer cells, with reduced cytotoxicity due to carboxylate groups .

Material Science

Vorbereitungsmethoden

Oxidation of 4,4'-Dimethyl-2,2'-Bipyridine

The most well-documented method for synthesizing [2,2'-biquinoline]-4,4'-dicarboxylic acid involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. This approach, patented by CN104892503A, utilizes nitric acid and potassium permanganate under controlled conditions.

Reaction Mechanism

The methyl groups at the 4 and 4' positions of the bipyridine backbone are oxidized to carboxyl groups via a two-step process:

- Nitric Acid Activation : The methyl groups undergo nitration, forming intermediates susceptible to oxidation.

- Potassium Permanganate Oxidation : The nitro intermediates are oxidized to carboxylic acids, with manganese dioxide as a byproduct.

The overall reaction is represented as:

$$

\text{C}{12}\text{H}{12}\text{N}2 + \text{HNO}3 + \text{KMnO}4 \rightarrow \text{C}{12}\text{H}8\text{N}2\text{O}4 + \text{MnO}2 + \text{KNO}3 + \text{H}2\text{O}

$$

Experimental Procedure

- Reagent Setup :

- 4,4'-Dimethyl-2,2'-bipyridine (5.0 g, 0.027 mol) is dissolved in a 40 mL water and 4–8 mL nitric acid mixture.

- The solution is heated to 80°C under reflux.

- Oxidation :

- Potassium permanganate (12.6–25.28 g, 0.08–0.16 mol) is added in five batches, with each addition timed after the previous reaction clarifies.

- The mixture is stirred at 80°C for 6 hours.

- Workup :

Table 1: Optimization of Reaction Conditions

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Nitric Acid (mL) | 4 | 4 | 4 | 8 |

| KMnO₄ (mol) | 0.08 | 0.16 | 0.08 | 0.08 |

| Yield (%) | 89 | 91 | 94 | 94 |

Neutralization to Disodium Salt

The dicarboxylic acid is converted to its disodium salt through neutralization with sodium hydroxide or sodium carbonate.

Procedure

- Acid Dissolution :

- [2,2'-Biquinoline]-4,4'-dicarboxylic acid (1.0 g, 3.1 mmol) is dissolved in 50 mL deionized water.

- Neutralization :

- Aqueous NaOH (2.0 M) is added dropwise until pH 7–8.

- The solution is stirred for 1 hour at room temperature.

- Crystallization :

Alternative Synthetic Routes

Direct Synthesis from 2,2'-Biquinoline

An alternative method involves carboxylation of 2,2'-biquinoline using carbon dioxide or carboxylating agents under high-pressure conditions. However, this route is less common due to lower yields (~60–70%) and harsh reaction requirements.

Industrial-Scale Production

Industrial protocols optimize the oxidation-neutralization sequence by:

Characterization and Quality Control

Spectroscopic Analysis

Q & A

Q. What is the standard synthetic route for [2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt?

The compound is synthesized via condensation of 4-carboxyquinoline derivatives under alkaline conditions. A common method involves refluxing 2,2'-biquinoline-4,4'-dicarboxylic acid with sodium hydroxide, followed by purification via recrystallization. Characterization is performed using NMR, FTIR, and elemental analysis to confirm the disodium salt formation .

Q. What are the primary applications of this compound in biochemical research?

It is widely used as the disodium salt of bicinchoninic acid (BCA) in colorimetric protein quantification assays. The BCA assay relies on the reduction of Cu²⁺ to Cu⁺ in alkaline conditions, forming a purple complex with the compound detectable at 562 nm. Methodological optimization includes adjusting pH (10–12) and temperature (37–60°C) to enhance sensitivity .

Q. How is the purity and structural integrity of the compound validated?

Purity is assessed via HPLC (>98% purity) and titration analysis. Structural confirmation employs mass spectrometry (exact mass: 388.0436 Da) and UV-Vis spectroscopy (λmax ~260 nm for quinoline moieties). Hydration states are determined by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does this compound enhance efficiency in dye-sensitized solar cells (DSSCs)?

As a ligand in ruthenium(II) complexes (e.g., [Ru(LL')(NCS)₂]), it improves electron transfer and light absorption. The carboxylate groups anchor the dye to TiO₂ electrodes, while the conjugated bipyridine system facilitates charge separation. DSSCs using this ligand achieve >8% power conversion efficiency under AM 1.5G illumination .

Q. What is its role in aqueous aerobic oxidation catalysis?

The disodium salt forms water-soluble palladium complexes that catalyze oxidation of alcohols to ketones or aldehydes using air as the oxidant. Key parameters include pH (7–9), Pd:ligand ratio (1:2), and temperature (60–80°C). This method avoids organic solvents, offering a green alternative to traditional oxidants like CrO₃ .

Q. How is it integrated into metal-organic frameworks (MOFs) for sensing applications?

The dicarboxylate groups coordinate with Zr⁴+ nodes in UiO-67 MOFs, creating luminescent frameworks. Ruthenium-doped MOFs exhibit tunable emission for O₂ sensing, with Stern-Volmer quenching constants (Ksv) up to 0.025 ppm⁻¹. Stability in aqueous environments is critical for reusable sensor design .

Q. What challenges arise in solubility and stability during experimental workflows?

While the disodium salt is water-soluble, hydration state (e.g., trihydrate vs. anhydrous) affects solubility (10–50 mg/mL in H₂O). Degradation occurs under UV light or acidic conditions (pH <4), necessitating storage in dark, anhydrous environments at 4°C .

Q. How can the BCA assay be optimized for complex biological samples?

Interference from reducing agents (e.g., DTT) is mitigated by adding EDTA or increasing the BCA reagent concentration. For lipid-rich samples, adding 1% SDS improves homogeneity. Validation against Bradford or Lowry assays ensures accuracy (R² >0.99) .

Q. What mechanisms explain its catalytic activity in oxidation reactions?

The ligand facilitates Pd²⁺/Pd⁰ redox cycles, with the quinoline nitrogen stabilizing Pd intermediates. Kinetic studies show a first-order dependence on alcohol concentration and zero-order dependence on O₂, suggesting rate-limiting substrate binding .

Q. How are computational models used to predict its reactivity?

Density functional theory (DFT) calculations optimize ligand-metal charge transfer (LMCT) in Ru complexes. HOMO-LUMO gaps (~2.3 eV) correlate with experimental absorption spectra, guiding the design of photocatalysts .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.